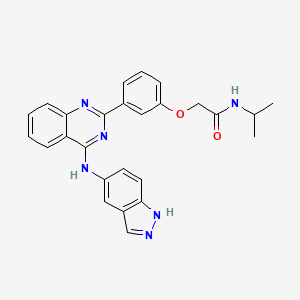

Belumosudil

Übersicht

Beschreibung

Belumosudil, sold under the brand names Rezurock and Rholistiq, is a medication used primarily for the treatment of chronic graft-versus-host disease. This condition can occur after stem cell or bone marrow transplantation, where the transplanted donor cells attack the recipient’s body. This compound is a serine/threonine kinase inhibitor, specifically targeting Rho-associated coiled-coil kinase 2 .

Wissenschaftliche Forschungsanwendungen

Belumosudil hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung verwendet, um die Kinasehemmung und verwandte biochemische Pfade zu untersuchen.

Biologie: Forscher verwenden this compound, um zelluläre Signalmechanismen und Immunantworten zu untersuchen.

Wirkmechanismus

This compound übt seine Wirkung aus, indem es die Rho-assoziierte Spulen-Spulen-Kinase 2 hemmt. Diese Hemmung stört die von dieser Kinase vermittelten Signalwege, was zu einer Reduktion der pro-inflammatorischen Reaktionen führt. Insbesondere reguliert es die Phosphorylierung des Signaltransduktors und Aktivators der Transkription 3 herunter, während es die Phosphorylierung des Signaltransduktors und Aktivators der Transkription 5 hochreguliert. Diese Verschiebung gleicht T-Helfer-17-Zellen und regulatorische T-Zellen aus, wodurch Entzündungen und Fibrose reduziert werden .

Wirkmechanismus

Belumosudil, also known as KD025, KD-025, 2-(3-(4-((1H-indazol-5-yl)amino)quinazolin-2-yl)phenoxy)-N-isopropylacetamide, SLx-2119, or ROCK inhibitor 2, is a potent and selective inhibitor of rho-associated coiled-coil-containing protein kinases (ROCK) used in the treatment of chronic graft-versus-host disease (GVHD) .

Target of Action

This compound primarily targets rho-associated coiled-coil-containing protein kinases (ROCK), with significantly more selectivity for ROCK2 as compared to ROCK1 . ROCKs play a crucial role in various cellular functions, including cell contraction, motility, proliferation, and apoptosis .

Mode of Action

This compound inhibits the serine/threonine kinase activity of ROCK2 . This inhibition downregulates the pro-inflammatory response of STAT3, leading to a decrease in type 17 helper T cells (Th17) and T follicular helper cells . Concurrently, it upregulates STAT5, resulting in an increase in regulatory T cells . This shift in the balance between Th17 cells and T-regulatory cells helps to dampen the inflammatory cascade that can occasionally be fatal .

Biochemical Pathways

The inhibition of ROCK2 by this compound leads to a decrease in the activation of STAT3, triggering the significant downregulation of both Th17 and T follicular helper cells, leading to the downregulation of pro-inflammatory cytokines . It also increases the phosphorylation of STAT5, causing the upregulation of T regulatory cells . This has an immunomodulatory effect on STAT3 and STAT5 phosphorylation that reduces inflammation .

Pharmacokinetics

The pharmacokinetics of this compound involves oral administration, with the recommended dosage being 200 mg once daily . The dosage should be increased to 200 mg twice daily in patients receiving concomitant strong CYP3A4 inducers or proton pump inhibitors . Following oral administration of a single radiolabeled dose, 85% of radioactivity was recovered in feces (30% of the dose as unchanged drug); less than 5% was recovered in urine .

Result of Action

The result of this compound’s action is a decrease in the pro-inflammatory response and an increase in the anti-inflammatory response . This leads to a reduction in the symptoms of chronic GVHD, a condition in which donor T-cells begin to attack recipient tissues following allogeneic hematopoietic stem cell transplantation .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of strong CYP3A4 inducers or proton pump inhibitors can affect the bioavailability of the drug, necessitating a dosage adjustment . Additionally, given its mechanism of action and findings in animal trials, this compound is considered to carry embryo-fetal toxicity and may cause significant harm to a developing fetus should a pregnant mother be exposed .

Biochemische Analyse

Biochemical Properties

Belumosudil interacts with the ROCK2 pathway, which is involved in inflammation and fibrosis, both central to the pathogenesis of cGVHD . ROCK2 inhibition blocks STAT3 phosphorylation and upregulates STAT5 phosphorylation, leading to decreased levels of Th17 transcription factors, decreased secretion of proinflammatory cytokines IL-21 and IL-17, and increased CD4 regulatory T cell number and inhibitory activity .

Cellular Effects

This compound has shown to prevent the development of bronchiolitis obliterans and scleroderma manifestations of cGVHD, decrease activation of STAT3, RORγ and BCL6, and increase STAT5 in murine cGVHD models . It also demonstrated improvement in skin, eye, mouth, liver, lung, joint/fascia, upper and lower gastrointestinal, and esophageal symptoms .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the ROCK2 pathway. This inhibition blocks STAT3 phosphorylation and upregulates STAT5 phosphorylation, leading to decreased levels of Th17 transcription factors and decreased secretion of proinflammatory cytokines IL-21 and IL-17 .

Temporal Effects in Laboratory Settings

It has been observed that the majority of responders to this compound treatment maintain their response for more than 20 weeks, with a median duration of response of 54 weeks .

Dosage Effects in Animal Models

It has been approved for the treatment of adult and paediatric patients aged 12 years and older with cGVHD after failure of at least two prior lines of systemic therapy .

Metabolic Pathways

Its mechanism of action suggests that it may interact with enzymes or cofactors involved in the ROCK2 pathway .

Transport and Distribution

Given its mechanism of action, it is likely that it interacts with transporters or binding proteins involved in the ROCK2 pathway .

Subcellular Localization

Given its mechanism of action, it is likely that it is directed to specific compartments or organelles involved in the ROCK2 pathway .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Belumosudil umfasst mehrere Schlüsselschritte:

Reaktion von Chloracetylchlorid mit Isopropylamin: Dies führt zu 2-Chlor-N-(propan-2-yl)acetamid.

Reaktion mit einem Alkylester von 3-Hydroxybenzoat: Dieser Schritt, in Gegenwart einer Base, liefert Alkylester von 3-[2-(Isopropylamino)-2-oxoethoxy]benzoat.

Umsetzung zu 3-[2-(Isopropylamino)-2-oxoethoxy]benzoesäure: Dies wird durch Umsetzen des vorherigen Produkts mit einer Säure oder einer Base erreicht.

Kupplung mit 2-Aminobenzamid: Dieser letzte Schritt, in Gegenwart eines Kupplungsmittels, erzeugt N-[2-(Aminocarbonyl)phenyl]-3-[2-(Isopropylamino)-2-oxoethoxy]benzamid.

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab, um eine hohe Reinheit und Ausbeute zu gewährleisten. Der Prozess umfasst strenge Qualitätskontrollen, um die Konsistenz und Wirksamkeit des Endprodukts zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Belumosudil durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion kann die funktionellen Gruppen innerhalb der Verbindung verändern.

Reduktion: Diese Reaktion kann den Oxidationszustand der Verbindung verändern.

Substitution: Diese Reaktion beinhaltet den Ersatz einer funktionellen Gruppe durch eine andere.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Halogene und Nukleophile werden häufig eingesetzt.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel kann Oxidation verschiedene oxidierte Derivate liefern, während Reduktion reduzierte Formen von this compound erzeugen kann.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Prednison: Ein Glukokortikoid, das zur Kontrolle von Entzündungen und Immunantworten eingesetzt wird.

Tacrolimus: Ein Calcineurin-Inhibitor, der zur Prophylaxe und Behandlung der Organtransplantatabstoßung eingesetzt wird.

Einzigartigkeit von Belumosudil

This compound ist einzigartig aufgrund seiner selektiven Hemmung der Rho-assoziierten Spulen-Spulen-Kinase 2, die spezifisch auf Pfade abzielt, die an der chronischen Graft-versus-Host-Krankheit beteiligt sind. Im Gegensatz zu Prednison und Tacrolimus, die breitere immunsuppressive Wirkungen haben, bietet this compound einen gezielteren Ansatz, der möglicherweise Nebenwirkungen reduziert und die Wirksamkeit bei bestimmten Erkrankungen verbessert .

Eigenschaften

IUPAC Name |

2-[3-[4-(1H-indazol-5-ylamino)quinazolin-2-yl]phenoxy]-N-propan-2-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N6O2/c1-16(2)28-24(33)15-34-20-7-5-6-17(13-20)25-30-23-9-4-3-8-21(23)26(31-25)29-19-10-11-22-18(12-19)14-27-32-22/h3-14,16H,15H2,1-2H3,(H,27,32)(H,28,33)(H,29,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKHIVNAUVKXIIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=N2)NC4=CC5=C(C=C4)NN=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80238425 | |

| Record name | 2-[3-[4-(1H-Indazol-5-ylamino)-2-quinazolinyl]phenoxy]-N-(1-methylethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80238425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

682.6±55.0 | |

| Record name | Belumosudil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16703 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

Practically insoluble | |

| Record name | Belumosudil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16703 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Chronic graft-versus-host disease (GVHD) is a life-threatening complication of allogeneic hematopoietic stem cell transplantation in which the transplanted donor T-cells recognize the recipient's tissues as foreign and mount an immune response. During the conditioning regimen prior to stem cell transplantation (e.g. involving irradiation or chemotherapy) the host tissues can become damaged which results in downstream inflammatory responses and the generation of inflammatory mediators like TNF-alpha and IL-1. These cytokines increase the expression of host major histocompatibility (MHC) antigens and adhesion molecules which enhances the ability of mature donor T-cells to recognize these molecules. The activation of these donor T-cells results in the activation of mononuclear phagocytes, whose effector functions are triggered by stimulatory molecules generated by the damage incurred during the conditioning phase of treatment. Activated macrophages and cytotoxic T-lymphocytes begin to directly lyse target cells and/or cause their apoptosis, which eventually leads to local tissue damage and further inflammatory responses. Belumosudil is an inhibitor of Rho-associated coiled-coil kinase 2 (ROCK2), a protein that plays a vital role in the pathogenesis of immune and fibrotic diseases. The inhibition of ROCK2 has been shown to resolve immune dysregulation by down-regulating pro-inflammatory Th17 cells and up-regulating regulatory T-cells by manipulating the phosphorylation of STAT3 and STAT5. | |

| Record name | Belumosudil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16703 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

911417-87-3 | |

| Record name | 2-[3-[4-(1H-Indazol-5-ylamino)-2-quinazolinyl]phenoxy]-N-(1-methylethyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=911417-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Belumosudil [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0911417873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Belumosudil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16703 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-[3-[4-(1H-Indazol-5-ylamino)-2-quinazolinyl]phenoxy]-N-(1-methylethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80238425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Belumosudil | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/834YJF89WO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

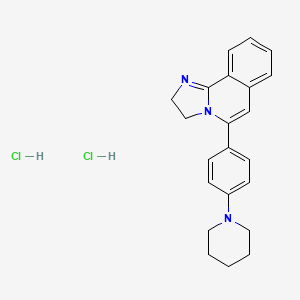

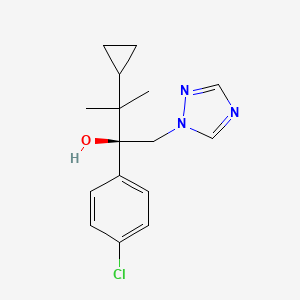

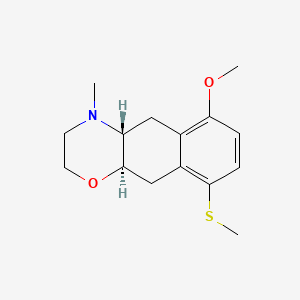

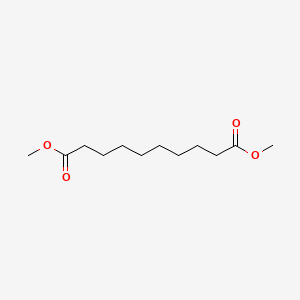

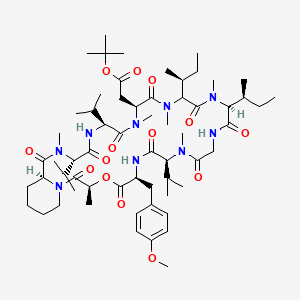

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-[4-[4-(1,1,3-trioxo-1,2-benzothiazol-2-yl)butyl]piperazin-1-yl]-1H-indole-2-carboxylate](/img/structure/B1680930.png)

![(4R,7S,10R,13S,16S,19R)-10-(4-aminobutyl)-16-benzyl-N-(1,3-dihydroxybutan-2-yl)-19-[[(2R)-2-(2-fluoropropanoylamino)-3-phenylpropanoyl]amino]-7-(1-hydroxyethyl)-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B1680931.png)

![Benzyl [(1r)-1-({(1s,2s,3s)-1-Benzyl-2-Hydroxy-4-({(1s)-1-[(2-Hydroxy-4-Methoxybenzyl)carbamoyl]-2-Methylpropyl}amino)-3-[(4-Methoxybenzyl)amino]-4-Oxobutyl}carbamoyl)-2,2-Dimethylpropyl]carbamate](/img/structure/B1680934.png)

![(-)-4'-Chloro-N-[2-(1H-imidazol-1-yl)-1-phenylethyl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B1680935.png)